tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
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Overview
Description
tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The presence of a trifluoromethyl group adds to its chemical stability and potential biological activity.
Preparation Methods
The synthesis of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common route includes the formation of the bicyclo[1.1.1]pentane core through carbene insertion into bicyclo[1.1.0]butane or via radical or nucleophilic addition across [1.1.1]propellane The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions
Chemical Reactions Analysis
tert-Butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules due to its rigid bicyclo[1.1.1]pentane core.
Medicine: Its unique structure and functional groups make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the rigid bicyclo[1.1.1]pentane core provides structural stability. This combination allows for precise interactions with biological molecules, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but lacks the trifluoromethyl group, making it less chemically stable.
tert-Butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate:
The presence of the trifluoromethyl group in tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate makes it unique, providing enhanced chemical stability and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18F3NO2 |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m1/s1 |
InChI Key |
VEPGRKBSZKOUHZ-CAZGOSDBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C12CC(C1)(C2)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N |
Origin of Product |
United States |
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